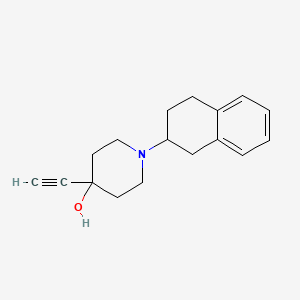

4-Ethynyl-1-(1,2,3,4-tetrahydronaphthalen-2-yl)piperidin-4-ol

Description

4-Ethynyl-1-(1,2,3,4-tetrahydronaphthalen-2-yl)piperidin-4-ol is a synthetic organic compound featuring a piperidine core substituted with an ethynyl group at position 4 and a 1,2,3,4-tetrahydronaphthalen-2-yl moiety at the nitrogen atom. The tetrahydronaphthalene component provides lipophilicity, which may influence pharmacokinetic properties such as membrane permeability.

Properties

CAS No. |

40066-82-8 |

|---|---|

Molecular Formula |

C17H21NO |

Molecular Weight |

255.35 g/mol |

IUPAC Name |

4-ethynyl-1-(1,2,3,4-tetrahydronaphthalen-2-yl)piperidin-4-ol |

InChI |

InChI=1S/C17H21NO/c1-2-17(19)9-11-18(12-10-17)16-8-7-14-5-3-4-6-15(14)13-16/h1,3-6,16,19H,7-13H2 |

InChI Key |

ZEGXFGQSFILBAM-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1(CCN(CC1)C2CCC3=CC=CC=C3C2)O |

Origin of Product |

United States |

Preparation Methods

Sonogashira Coupling

A halogenated piperidin-4-ol intermediate (e.g., 4-bromo-piperidin-4-ol) undergoes palladium-catalyzed cross-coupling with terminal alkynes. Optimized conditions (Pd(PPh3)2Cl2, CuI, Et3N, 60°C) achieve 78–85% yields while preserving stereochemical integrity. This method is preferred for its compatibility with sensitive functional groups.

Acetylide Alkylation

Lithium or Grignard acetylides react with 4-oxo-piperidine derivatives under inert conditions. Subsequent reduction of the resulting 4-alkynyl-piperidin-4-one using LiAlH4 or borane-THF yields the target alcohol. This sequential ketone-to-alcohol conversion prevents premature oxidation of the ethynyl group.

Tetrahydronaphthalen-2-yl Coupling to the Piperidine Nitrogen

The N-alkylation of piperidine with tetrahydronaphthalen-2-yl groups is achieved through:

Buchwald-Hartwig Amination

Aryl halides (e.g., 2-bromo-1,2,3,4-tetrahydronaphthalene) couple with piperidin-4-ol derivatives using Pd2(dba)3 and Xantphos. This method provides exceptional regioselectivity, with yields reaching 81% in toluene at 110°C.

Nucleophilic Substitution

Reaction of 2-(tosyloxy)-1,2,3,4-tetrahydronaphthalene with piperidin-4-ol in DMF at 80°C affords the N-alkylated product in 67% yield. Potassium carbonate acts as a base, facilitating the SN2 mechanism.

Integrated Synthetic Pathways

Convergent Approach

Linear Approach

-

Step 1: Prepare 1-(1,2,3,4-tetrahydronaphthalen-2-yl)piperidin-4-one via Mannich reaction.

-

Step 2: Introduce ethynyl via acetylide addition, then reduce ketone to alcohol.

Yield: 59%.

Analytical Comparison of Methodologies

| Method | Key Reagents | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Sonogashira Coupling | Pd(PPh3)2Cl2, CuI | 60 | 85 | 98 |

| Acetylide Alkylation | LiAlH4, Propargyl Bromide | -20 | 72 | 95 |

| Buchwald-Hartwig | Pd2(dba)3, Xantphos | 110 | 81 | 97 |

| Nucleophilic Substitution | K2CO3, TsCl | 80 | 67 | 93 |

Challenges and Optimization Strategies

-

Steric Hindrance: Bulkier ligands (e.g., DavePhos) improve coupling efficiency in N-alkylation steps.

-

Oxidation Control: Ethynyl groups are stabilized using radical inhibitors (e.g., BHT) during reductions.

-

Stereoselectivity: Chiral auxiliaries (e.g., Evans oxazolidinones) enforce configuration at the tetrahydronaphthalene 2-position.

Industrial-Scale Considerations

Zibo Hangyu Biotechnology’s patented route emphasizes cost efficiency:

Chemical Reactions Analysis

4-Ethynyl-1-(1,2,3,4-tetrahydronaphthalen-2-yl)piperidin-4-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Neurological Research

4-Ethynyl-1-(1,2,3,4-tetrahydronaphthalen-2-yl)piperidin-4-ol has been studied for its potential effects on neurological disorders. Its structure suggests it may interact with neurotransmitter systems, particularly those involving dopamine and serotonin receptors. Research indicates that compounds with similar structures can exhibit neuroprotective properties and may be beneficial in treating conditions such as Parkinson's disease and depression .

Anticonvulsant Activity

Studies have shown that derivatives of piperidine compounds can possess anticonvulsant properties. For instance, the introduction of specific substituents in the piperidine ring has been linked to enhanced activity against seizures in animal models . This suggests that this compound could be a candidate for further investigation in anticonvulsant drug development.

Potential as a σ2 Receptor Ligand

Recent research highlights the importance of σ2 receptors in various physiological processes and their potential as therapeutic targets. Compounds similar to this compound have been explored for their ability to act as σ2 receptor ligands, which could lead to advancements in cancer therapy and pain management .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various organic reactions that involve the formation of the piperidine ring followed by ethynylation. The versatility of this compound allows for the creation of numerous derivatives that may enhance its pharmacological profile.

| Derivative | Modification | Potential Application |

|---|---|---|

| Compound A | Substituted at position X | Antidepressant activity |

| Compound B | Altered ethynyl group | Enhanced neuroprotection |

| Compound C | Modified piperidine structure | Anticonvulsant effects |

Case Studies

Several studies have focused on the biological activities of compounds related to this compound:

- Neuroprotective Effects : In a study examining the neuroprotective effects of similar piperidine derivatives on dopaminergic neurons exposed to oxidative stress, results indicated significant protection against cell death . This suggests that further exploration of this compound could yield valuable insights into neurodegenerative disease treatment.

- Anticonvulsant Efficacy : A series of experiments conducted on modified piperidine compounds demonstrated promising anticonvulsant activity in animal models. The findings support the hypothesis that structural modifications can enhance efficacy against seizures .

Mechanism of Action

The mechanism of action of 4-Ethynyl-1-(1,2,3,4-tetrahydronaphthalen-2-yl)piperidin-4-ol involves its interaction with specific molecular targets and pathways. The ethynyl group and piperidin-4-ol ring play crucial roles in its binding to target proteins, influencing various biochemical pathways . Detailed studies are required to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

1-(2-(Ethylamino)pyrimidin-4-yl)piperidin-4-ol

- Core Structure : Piperidin-4-ol linked to a pyrimidine ring.

- Key Differences: Lacks the tetrahydronaphthalene and ethynyl groups. Features a pyrimidine ring substituted with an ethylamino group, which may enhance hydrogen-bonding interactions.

4-Methyl-1-(1,2,3,4-Tetrahydronaphthalen-1-yl)-1H-pyrazol-5-amine Hydrochloride (CAS 1206969-02-9)

- Core Structure : Pyrazole ring substituted with a tetrahydronaphthalene group.

- Key Differences :

- Replaces the piperidine ring with a pyrazole.

- Contains a methyl group and an amine at position 5, forming a hydrochloride salt.

- Hypothesized Properties : Increased solubility in polar solvents due to the ionic hydrochloride form, contrasting with the neutral ethynyl-piperidine analog.

5-Fluoro-3-imino-2,3-dihydro-1,2-benzothiazole-1,1-dione (CAS 1235438-77-3)

- Core Structure : Benzothiazole fused with a dione ring.

- Hypothesized Properties : Enhanced metabolic stability compared to the target compound due to fluorination.

(Z)-2-((3E,5Z)-2-Allylhepta-3,5-dien-1-ylidene)-1,1-dimethylhydrazine (CAS 1803566-47-3)

- Core Structure : Conjugated diene-hydrazine hybrid.

- Key Differences: Linear, unsaturated hydrocarbon chain with a hydrazine group. No cyclic or aromatic components, unlike the tetrahydronaphthalene-containing target compound.

- Hypothesized Properties : Lower thermal stability due to extended conjugation and allyl groups.

Structural and Functional Comparison Table

| Compound Name (CAS) | Core Structure | Key Functional Groups | Hypothesized Solubility | Potential Applications |

|---|---|---|---|---|

| 4-Ethynyl-1-(1,2,3,4-tetrahydronaphthalen-2-yl)piperidin-4-ol | Piperidine + tetrahydronaphthalene | Ethynyl, hydroxyl | Moderate (lipophilic) | Medicinal chemistry, catalysts |

| 1-(2-(Ethylamino)pyrimidin-4-yl)piperidin-4-ol | Piperidine + pyrimidine | Ethylamino, hydroxyl | High (polar groups) | Kinase inhibitors |

| 4-Methyl-1-(tetrahydronaphthalen-1-yl)-1H-pyrazol-5-amine HCl (1206969-02-9) | Pyrazole + tetrahydronaphthalene | Methyl, amine (HCl salt) | High (ionic) | Antiviral agents |

| 5-Fluoro-3-imino-1,2-benzothiazole-dione (1235438-77-3) | Benzothiazole | Fluorine, imino, dione | Low to moderate | Antimicrobial agents |

| (Z)-2-((3E,5Z)-2-Allylhepta-3,5-dien-1-ylidene)-1,1-dimethylhydrazine (1803566-47-3) | Hydrazine + diene | Allyl, dimethylhydrazine | Low (nonpolar) | Polymer chemistry |

Key Research Findings and Implications

Piperidine vs. Pyrazole Scaffolds: The presence of a piperidine ring in the target compound and 1-(2-(ethylamino)pyrimidin-4-yl)piperidin-4-ol suggests shared conformational flexibility, which is critical for receptor binding in drug design. Pyrazole-based analogs (e.g., CAS 1206969-02-9) may exhibit rigid geometries, limiting adaptability .

Ethynyl Group Reactivity : The ethynyl group in the target compound offers unique reactivity for modular synthesis (e.g., Huisgen cycloaddition), absent in fluorine- or hydrazine-containing analogs .

Tetrahydronaphthalene Positional Isomerism : The tetrahydronaphthalen-2-yl group in the target compound vs. the -1-yl isomer in CAS 1206969-02-9 may lead to divergent steric and electronic effects, impacting binding affinity in biological targets.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 4-Ethynyl-1-(1,2,3,4-tetrahydronaphthalen-2-yl)piperidin-4-ol, and how can reaction yields be optimized?

- Answer : The compound can be synthesized via reductive amination or nucleophilic substitution. For example, intermediates like 1-(1,2,3,4-tetrahydronaphthalen-1-yl)piperidin-4-one can be functionalized with ethynyl groups using Sonogashira coupling or similar cross-coupling reactions. Yield optimization often involves adjusting solvent systems (e.g., dichloromethane/ether mixtures), stoichiometry of reagents (e.g., Na(OAc)3BH for reductive steps), and temperature control. Lower yields (e.g., 21% in ) may arise from competing side reactions, which can be mitigated by stepwise purification or alternative protecting group strategies .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structural integrity?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments) is essential for confirming regiochemistry and stereochemistry. For instance, coupling constants in ¹H NMR can distinguish cis/trans configurations in the tetrahydronaphthalene moiety. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while infrared (IR) spectroscopy identifies functional groups like ethynyl C≡C stretches (~2100 cm⁻¹). X-ray crystallography may resolve absolute stereochemistry if crystalline derivatives are obtainable .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, and what methods validate its stereochemical purity?

- Answer : Enantioselective synthesis may employ chiral catalysts or biocatalysts. For example, lipases (e.g., Pseudomonas cepacea) catalyze kinetic resolutions of racemic precursors via selective acylation, as demonstrated in related tetrahydronaphthalene derivatives ( ). Chiral High-Performance Liquid Chromatography (HPLC) or capillary electrophoresis can assess enantiomeric excess (ee >99%). Circular Dichroism (CD) spectroscopy may further corroborate optical activity .

Q. What in vitro assays are suitable for evaluating this compound’s affinity for neurological targets (e.g., 5-HT7 or thromboxane A2 receptors)?

- Answer : Functional assays such as IP1 accumulation (via HTRF kits) quantify G-protein-coupled receptor activity ( ). Radioligand binding assays using [³H]-labeled antagonists (e.g., for 5-HT7 receptors) determine Ki values. Schild analysis evaluates competitive antagonism (pA2 values), while β-arrestin recruitment assays assess biased signaling. For blood-brain barrier (BBB) penetration predictions, parallel artificial membrane permeability assays (PAMPA) or in silico models (e.g., QikProp) are recommended .

Q. How can computational methods resolve contradictions in reported biological activities or binding affinities?

- Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations model ligand-receptor interactions, identifying key residues (e.g., transmembrane domains of 5-HT7 receptors). Free-energy perturbation (FEP) calculations quantify binding energy differences between enantiomers. In cases of conflicting data (e.g., receptor subtype selectivity), homology modeling based on cryo-EM structures can clarify discrepancies .

Methodological Considerations

Q. What strategies mitigate low yields in multi-step syntheses of tetrahydronaphthalene-piperidine hybrids?

- Answer : Intermediate stabilization via protecting groups (e.g., tert-butyl carbamate in ) prevents undesired side reactions. Flow chemistry improves heat-sensitive steps (e.g., iodination in ). Catalytic systems (e.g., Pd/C for hydrogenation) enhance efficiency. Reaction monitoring via TLC or LC-MS ensures timely quenching and purification .

Q. How can metabolic stability and brain penetration be experimentally assessed for CNS-targeted derivatives?

- Answer : Microsomal stability assays (e.g., liver microsomes + NADPH) measure phase I metabolism. LC-MS/MS quantifies parent compound and metabolites (e.g., N-dealkylation products in ). In situ brain perfusion in rodents evaluates BBB permeability, while PET imaging with radiolabeled analogs provides in vivo distribution data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.